molecular formula C9H14N2O2S B114420 O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate CAS No. 146904-63-4

O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate

Cat. No. B114420
M. Wt: 214.29 g/mol
InChI Key: DROKSBIFLJKZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate, also known as EEMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its biochemical and physiological effects.

Scientific Research Applications

O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has been shown to have insecticidal and fungicidal properties, making it a potential candidate for developing environmentally friendly pesticides. In medicine, O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has been studied for its potential use as an anti-inflammatory and analgesic agent. In material science, O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has been studied for its potential use as a corrosion inhibitor.

Mechanism Of Action

The exact mechanism of action of O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate is not fully understood. However, studies have suggested that O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate may act by inhibiting the activity of certain enzymes or by interfering with the synthesis of certain biomolecules.

Biochemical And Physiological Effects

Studies have shown that O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has various biochemical and physiological effects. In vitro studies have shown that O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has antioxidant and anti-inflammatory properties. In vivo studies have shown that O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate can reduce pain and inflammation in animal models. O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has also been shown to have insecticidal and fungicidal properties.

Advantages And Limitations For Lab Experiments

One advantage of using O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate in lab experiments is its relatively simple synthesis method. O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate has also been shown to have low toxicity, making it a safer alternative to other compounds. However, one limitation of using O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate. One area of research could be to further investigate its insecticidal and fungicidal properties for developing environmentally friendly pesticides. Another area of research could be to investigate its potential use as an anti-inflammatory and analgesic agent in humans. Additionally, further studies could be conducted to investigate the mechanism of action of O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate and its potential applications in material science.

Synthesis Methods

O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate can be synthesized using different methods, including the reaction of ethyl acetoacetate with ethyl hydrazinecarbodithioate and then treating it with methyl iodide. Another method involves the reaction of 3-ethoxy-1-methylpyrazole-4-carbonyl chloride with ethyl mercaptan. Both methods have been reported to yield O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate in good yields.

properties

CAS RN

146904-63-4

Product Name

O-Ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

O-ethyl 3-ethoxy-1-methylpyrazole-4-carbothioate

InChI

InChI=1S/C9H14N2O2S/c1-4-12-8-7(6-11(3)10-8)9(14)13-5-2/h6H,4-5H2,1-3H3

InChI Key

DROKSBIFLJKZHS-UHFFFAOYSA-N

SMILES

CCOC1=NN(C=C1C(=S)OCC)C

Canonical SMILES

CCOC1=NN(C=C1C(=S)OCC)C

synonyms

1H-Pyrazole-4-carbothioicacid,3-ethoxy-1-methyl-,O-ethylester(9CI)

Origin of Product

United States

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